molecular formula C11H14Cl2N4O B2442682 4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride CAS No. 2416229-01-9

4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride

Cat. No.: B2442682
CAS No.: 2416229-01-9
M. Wt: 289.16
InChI Key: BKQRXCNEOSHBKP-UHFFFAOYSA-N
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Description

The compound is a derivative of the 1,2,4-triazolo[3,4-c][1,4]oxazine class . Compounds in this class are heterocyclic, meaning they contain atoms of at least two different elements in the ring structure .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines are synthesized through various synthetic approaches . These methods often involve reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Antimicrobial Activities

Compounds with structures related to "4-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride" have been explored for their antimicrobial properties. For example, the synthesis and evaluation of new triazole derivatives have demonstrated significant antimicrobial activities, indicating the potential for similar compounds to serve as bases for developing new antimicrobial agents (Bektaş et al., 2007). Such studies suggest that modifications of the triazole ring structure could yield promising candidates for antimicrobial drug development.

Synthesis and Structural Analysis

Research into the synthesis of related heterocyclic compounds provides insight into the chemical behavior and potential applications of "this compound." For instance, the development of novel synthesis methods for triazole derivatives highlights the versatility of these chemical structures in generating diverse molecules with potential biological activities (Hajri & Marzouki, 2019). This research underscores the importance of innovative synthesis approaches in expanding the chemical space of triazole-containing compounds for various scientific applications.

Potential in Drug Discovery

The exploration of triazole derivatives for their potential as drug candidates underscores the relevance of this chemical class in medicinal chemistry. Studies on triazine and triazolopyrimidine derivatives as antimicrobial and antitumor agents suggest that structural analogs of "this compound" could possess valuable pharmacological properties (Said et al., 2004). These findings highlight the potential of such compounds in the development of new therapeutic agents.

Properties

IUPAC Name

4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)aniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O.2ClH/c12-9-3-1-8(2-4-9)11-14-13-10-7-16-6-5-15(10)11;;/h1-4H,5-7,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRALABDXEGHRDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=NN=C(N21)C3=CC=C(C=C3)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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